4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester 4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445811
InChI: InChI=1S/C15H19ClN2O3/c16-10-14(19)17-13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19)
SMILES: C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol

4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13445811

Molecular Formula: C15H19ClN2O3

Molecular Weight: 310.77 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H19ClN2O3
Molecular Weight 310.77 g/mol
IUPAC Name benzyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H19ClN2O3/c16-10-14(19)17-13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19)
Standard InChI Key XHXBFSOQGDWEHY-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 4-position with a 2-chloroacetamido group (-NH-CO-CH2Cl) and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group . The piperidine ring adopts a chair conformation, minimizing steric strain, while the chloroacetyl moiety introduces electrophilic reactivity due to the electron-withdrawing chlorine atom.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15H19ClN2O3
Molecular Weight310.77 g/mol
SMILESC1CN(CCC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2
InChI KeyXHXBFSOQGDWEHY-UHFFFAOYSA-N

Spectroscopic Features

  • NMR: The benzyl ester’s aromatic protons resonate at δ 7.30–7.45 ppm (multiplet), while the piperidine ring’s methylene groups appear as broad signals between δ 2.50–4.00 ppm.

  • IR: Stretching vibrations at 1,740 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide C=O), and 550 cm⁻¹ (C-Cl) confirm functional groups .

Synthetic Methodologies

Stepwise Assembly

The synthesis typically involves sequential protection and acylation reactions:

  • Piperidine Protection: Benzyl chloroformate reacts with 4-aminopiperidine to form the Cbz-protected intermediate, benzyl 4-aminopiperidine-1-carboxylate .

  • Chloroacetylation: The free amine undergoes acylation with chloroacetyl chloride in the presence of a base (e.g., triethylamine), yielding the title compound .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Benzyl chloroformate, DCM, 0°C85%
2Chloroacetyl chloride, Et3N, THF72%

Optimization Challenges

  • Selectivity: Overacylation at the piperidine nitrogen is mitigated by using stoichiometric controls.

  • Purification: Silica gel chromatography (hexane:EtOAc = 3:1) effectively isolates the product .

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Aqueous solubility is limited (logP = 2.1) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester and amide bonds. Storage at −20°C under inert atmosphere is recommended .

Reactivity

  • Nucleophilic Substitution: The chloroacetyl group participates in SN2 reactions with amines or thiols, enabling conjugation to biomolecules.

  • Hydrogenolysis: The benzyl ester is cleavable via catalytic hydrogenation (H2/Pd-C), yielding the free carboxylic acid .

Pharmacological and Industrial Applications

Drug Intermediate

The compound’s dual functionality makes it a precursor in synthesizing:

  • Anticancer Agents: Piperidine derivatives inhibit histone deacetylases (HDACs) .

  • Antimicrobials: Analogues with naphthyridine cores exhibit DNA gyrase inhibition .

Peptide Mimetics

Incorporating the chloroacetamido group into peptidomimetics enhances protease resistance, as demonstrated in antiviral candidates targeting HIV-1 protease .

Table 3: Biological Activity of Analogues

AnaloguesTargetIC50Source
7-[4-Benzylpiperazine] naphthyridineHIV-1 Tat protein12 nM
Chloroacetyl-piperidine conjugatesHDAC80.8 μM

Comparative Analysis with Related Compounds

Structural Analogues

  • Benzyl 4-(benzylamino)piperidine-1-carboxylate: Lacks the chloroacetyl group, reducing electrophilic reactivity .

  • 4-(4-Acryloylamino-benzenesulfonyl)piperazine: Features a sulfonamide group, enhancing solubility but lowering metabolic stability .

Table 4: Property Comparison

CompoundlogPWater Solubility (mg/mL)
4-(2-Chloro-acetylamino)-piperidine2.10.15
Benzyl 4-aminopiperidine-1-carboxylate1.80.45
4-(4-Acryloylamino)piperazine1.21.20

Future Directions

Targeted Drug Delivery

Conjugation to monoclonal antibodies via the chloroacetyl group could enable site-specific anticancer therapies.

Green Synthesis

Exploring biocatalytic acylation using lipases may improve yield and reduce waste .

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